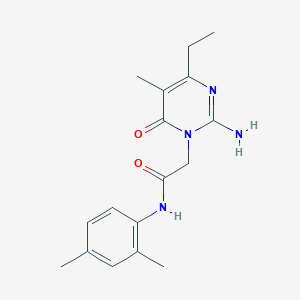

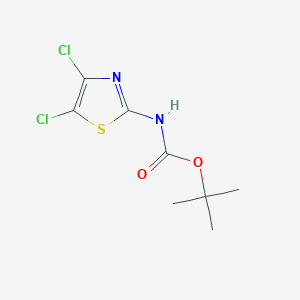

![molecular formula C15H19N3O B2466301 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-57-2](/img/structure/B2466301.png)

2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one” belongs to the class of organic compounds known as pyrazolopyridines. These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. Pyrazolopyridines are polycyclic compounds that have both a pyrazole ring and a pyridine ring in their structure .

Applications De Recherche Scientifique

Novel Synthesis Methods

- A four-component bicyclization strategy for synthesizing multicyclic pyrazolo[3,4-b]pyridines has been established, providing a flexible approach to create diverse structures, including cyclopenta[d]pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones (Tu et al., 2014).

- An ultrasound-promoted synthesis method for fused polycyclic pyrazolo[3,4-b]pyridines offers a rapid, efficient approach with high yields (Nikpassand et al., 2010).

Corrosion Inhibition

- Pyrazolo[3,4-b]pyridine derivatives have been used as corrosion inhibitors for mild steel in acidic environments, indicating potential industrial applications (Dandia et al., 2013).

Biomedical Applications

- Pyrazolo[3,4-b]pyridines, including compounds similar to the one , have diverse biomedical applications, particularly in the development of novel therapeutics (Donaire-Arias et al., 2022).

Structural and Tautomeric Studies

- Studies on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines have provided insights into their structural properties and preferred tautomeric forms (Quiroga et al., 1999).

Eco-Friendly Synthesis Approaches

- Environmentally friendly methods have been developed for synthesizing pyrazolo[3,4-b]pyridine-6(7H)-one derivatives, emphasizing the use of recyclable reaction media (Zhong et al., 2013).

Diversity-Oriented Synthesis

- Multi-component reactions involving heterocyclic active methylene compounds have been employed to create diverse bioactive polycyclic and spirocyclic heterocyclic compounds, including pyrazolo[3,4-b]pyridines (Jayarajan & Vasuki, 2012).

Anticorrosive Properties

- Aryl pyrazolo pyridine derivatives have shown effective anticorrosive properties on copper surfaces in hydrochloric acid, again underlining industrial applications (Sudheer & Quraishi, 2015).

Synthesis Efficiency and Stereoselectivity

- Microwave-assisted methods have been developed for the stereoselective synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting advances in synthetic efficiency and selectivity (Rahmati et al., 2010).

Propriétés

IUPAC Name |

2-cyclopentyl-4-cyclopropyl-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-9-14-12(10-6-7-10)8-13(19)16-15(14)17-18(9)11-4-2-3-5-11/h8,10-11H,2-7H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCSJIVSXLZJJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=O)NC2=NN1C3CCCC3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

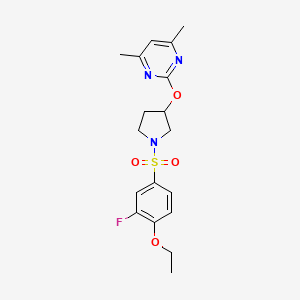

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2466218.png)

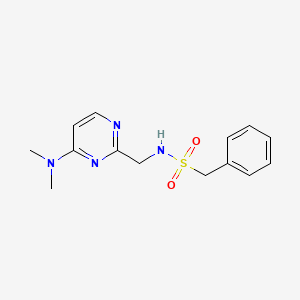

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2466219.png)

![2-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2466223.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2466228.png)

![(E)-2-(3-(4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2466229.png)

![[3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2466233.png)

![2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxopyridazin-3-yl]propanamide](/img/structure/B2466236.png)